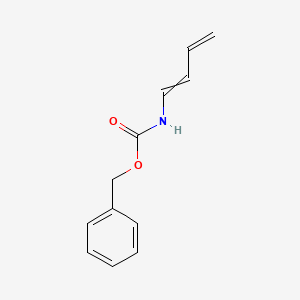

Benzyl 1,3-butadienylcarbamate

Description

Contextualization within Modern Synthetic Methodologies

Benzyl (B1604629) 1,3-butadienylcarbamate is a notable reagent within the landscape of modern synthetic organic chemistry, primarily for its role as a diene in cycloaddition reactions. The Diels-Alder reaction, a cornerstone of C-C bond formation, is a principal application for this compound, allowing for the synthesis of cyclohexene (B86901) derivatives that bear a protected amine group. rsc.orgresearchgate.net These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. openmedicinalchemistryjournal.com

Research has demonstrated the versatility of Benzyl 1,3-butadienylcarbamate in various catalyzed Diels-Alder reactions. For instance, catalytic asymmetric Diels-Alder reactions with vinyl ketones have been successfully developed using chiral Brønsted acids, such as phosphoramide (B1221513) derived from BINOL, as catalysts. rsc.org These reactions can produce cyclohexenes with vicinal amino and aroyl groups in high yields and excellent enantioselectivities (>99% ee). rsc.org The absolute configuration of the resulting cycloadducts has been confirmed through X-ray diffraction analysis, typically showing a preference for the endo isomer, which is common in Diels-Alder reactions. rsc.org

Furthermore, innovative approaches have employed molecularly imprinted polymers (MIPs) to catalyze the Diels-Alder reaction between this compound and dienophiles like N,N-dimethyl acrylamide. researchgate.netcranfield.ac.ukcranfield.ac.uk These studies have revealed interesting temperature and cross-linker dependencies, where the catalytic activity of the polymer was sometimes lower at elevated temperatures, contrary to the solution-phase reaction. researchgate.netcranfield.ac.uk This highlights the intricate relationship between the polymer structure and its catalytic function in transition state stabilization. researchgate.netcranfield.ac.uk

Beyond cycloadditions, the functional groups within this compound are relevant to other modern synthetic methods. For example, gold-catalyzed hydroamination of 1,3-dienes with carbamates represents a mild and efficient method for producing protected allylic amines, which are important synthetic intermediates. organic-chemistry.org Similarly, palladium-catalyzed transformations of conjugated dienes are a major area of research for the stereoselective synthesis of complex molecules. nih.govsioc-journal.cn

| Dienophile | Catalyst/Conditions | Product(s) | Yield/Selectivity | Reference |

| N,N-dimethyl acrylamide | Molecularly Imprinted Polymer | endo- and exo-cycloadducts | Rate enhancement up to 9.5-fold compared to solution | researchgate.netcranfield.ac.uk |

| Ethyl vinyl ketone | Chiral Phosphoramide | cis-cyclohexene derivative | 79% yield, 75% ee | rsc.org |

| Phenyl vinyl ketone | Chiral Phosphoramide | cis-cyclohexene derivative | 66% yield, 94% ee | rsc.org |

| p-Benzoquinone | Not specified | Anthraquinone precursor | Not specified | google.com |

| Table 2: Examples of Diels-Alder Reactions involving this compound. |

Significance in Carbamic Acid Chemistry and Conjugated Diene Systems

The importance of this compound stems from the distinct and synergistic roles of its two core components: the carbamate (B1207046) moiety and the conjugated diene system.

The carbamate functional group is a cornerstone of amine chemistry, particularly in the context of protecting group strategies. masterorganicchemistry.com The benzyl carbamate (Cbz or Z) group is a classic and widely used protecting group for amines due to its general stability under a variety of reaction conditions. masterorganicchemistry.comwikipedia.org The nitrogen atom of a carbamate is significantly less nucleophilic than that of a free amine, which prevents unwanted side reactions during synthesis. masterorganicchemistry.com The benzyl group itself can be removed under relatively mild reductive conditions, typically through catalytic hydrogenation (e.g., H₂ with Pd/C), which cleaves the benzylic C-O bond. wikipedia.org Research has shown that the presence of the N-H proton in the carbamate of this compound is crucial for its reactivity in certain Diels-Alder reactions; when the proton is replaced with a methyl group, reactivity ceases under the studied conditions. rsc.org

Conjugated dienes are fundamental building blocks in organic synthesis, prized for their ability to participate in pericyclic reactions. nih.gov As a 4π-electron system, the 1,3-butadiene (B125203) backbone of the molecule is perfectly suited for [4+2] cycloadditions, most notably the Diels-Alder reaction. researchgate.net This reaction provides a powerful and atom-economical method for constructing six-membered rings with up to four new stereocenters in a predictable and controlled manner. researchgate.netnih.gov The regio- and stereochemistry of the resulting cyclohexene ring are critical for its application in the synthesis of complex target molecules, such as natural products. nih.gov By using this compound, synthetic chemists can directly install a protected amine functionality onto a newly formed carbocyclic ring, a strategic advantage in the synthesis of nitrogen-containing heterocycles and other important molecular frameworks. openmedicinalchemistryjournal.com

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

benzyl N-buta-1,3-dienylcarbamate |

InChI |

InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2-9H,1,10H2,(H,13,14) |

InChI Key |

LSQDRSXFUSBRBP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 1,3 Butadienylcarbamate

Established Synthetic Pathways

The synthesis of benzyl (B1604629) 1,3-butadienylcarbamate is achieved through well-known organic transformations that convert a carboxylic acid into a carbamate (B1207046). This multi-step process is adaptable for various substrates and is a staple in the synthesis of complex amines and their derivatives.

Multi-Step Synthesis from Precursors (e.g., (2E)-2,4-pentadienoic acid via acyl azide (B81097) and isocyanate)

A primary and effective route for synthesizing benzyl 1,3-butadienylcarbamate and its analogs begins with a corresponding unsaturated carboxylic acid. This pathway utilizes the Curtius rearrangement, a reliable method for converting carboxylic acids into isocyanates, which are then trapped by an alcohol to form the desired carbamate. nih.govwikipedia.org

The synthesis proceeds through three main steps:

Acyl Azide Formation : The starting material, (2E)-2,4-pentadienoic acid, is first converted into its corresponding acyl azide. This transformation can be accomplished through several methods. A common approach involves converting the carboxylic acid to an acyl chloride, followed by a reaction with an azide source like sodium azide. youtube.com Alternatively, reagents such as diphenylphosphoryl azide (DPPA) can be used to convert the carboxylic acid directly to the acyl azide. nrochemistry.com

Curtius Rearrangement : The formed (2E)-2,4-pentadienoyl azide is then heated. This thermal treatment induces the Curtius rearrangement, where the acyl azide rearranges to form an isocyanate (1,3-butadienyl isocyanate) with the concurrent loss of nitrogen gas (N₂). wikipedia.org This step is typically the key rearrangement in the sequence.

Carbamate Formation : The resulting isocyanate is a reactive intermediate. To form the final product, it is "trapped" by adding benzyl alcohol. The alcohol's hydroxyl group attacks the isocyanate, yielding Benzyl (1E)-1,3-butadienylcarbamate. wikipedia.orgchemicalbook.com This final step completes the synthesis of the carbamate functional group.

This entire sequence can often be performed in a "one-pot" fashion, which avoids the isolation of the potentially unstable acyl azide intermediate, thereby improving the efficiency and safety of the procedure. nih.gov

Table 1: Synthetic Pathway from (2E)-2,4-Pentadienoic Acid

| Step | Reaction | Starting Material | Key Reagents | Intermediate Product |

|---|

Considerations for Stereochemical Control in Synthesis

The Curtius rearrangement is particularly advantageous for this purpose because the rearrangement step—the migration of the R-group (the butadienyl group in this case)—is known to proceed with complete retention of its configuration. nih.govnrochemistry.comnih.gov This means that the stereochemistry of the diene in the starting carboxylic acid is directly transferred to the isocyanate intermediate and, subsequently, to the final carbamate product. wikipedia.org

Therefore, if the synthesis begins with a stereochemically pure precursor such as (2E)-2,4-pentadienoic acid, the resulting product will be Benzyl (1E)-1,3-butadienylcarbamate. The concerted mechanism of the rearrangement ensures that there is no loss of stereochemical information during the formation of the isocyanate. wikipedia.org This inherent stereospecificity makes the Curtius rearrangement a powerful tool for synthesizing geometrically defined unsaturated carbamates, eliminating the need for complex purification steps to separate stereoisomers.

Table 2: Stereochemical Correlation in the Curtius Rearrangement

| Starting Material Stereochemistry | Intermediate Stereochemistry | Final Product Stereochemistry |

|---|---|---|

| (2E )-2,4-Pentadienoic Acid | (E)-1,3-Butadienyl isocyanate | Benzyl (1E )-1,3-butadienylcarbamate |

| (2Z )-2,4-Pentadienoic Acid | (Z)-1,3-Butadienyl isocyanate | Benzyl (1Z )-1,3-butadienylcarbamate |

Reactivity and Transformations of Benzyl 1,3 Butadienylcarbamate

Diels-Alder Cycloaddition Reactions

The [4+2] cycloaddition, or Diels-Alder reaction, stands as a cornerstone of the synthetic utility of Benzyl (B1604629) 1,3-butadienylcarbamate. This concerted reaction, involving the 4 π-electrons of the diene and 2 π-electrons of a dienophile, facilitates the construction of six-membered rings with a high degree of stereochemical control. The electron-donating nature of the carbamate (B1207046) group activates the diene system, making it a suitable partner for a range of electron-deficient dienophiles.

Mechanistic Investigations of [4+2] Cycloadditions

The mechanism of the Diels-Alder reaction is a well-studied, concerted process that proceeds through a single, cyclic transition state. This synchronous formation of two new sigma bonds from two pi bonds allows for the predictable transfer of stereochemistry from the reactants to the product.

A critical aspect of the stereochemical outcome in Diels-Alder reactions is the endo/exo diastereoselectivity. The "endo rule" generally predicts that the major product will be the one in which the substituents of the dienophile are oriented towards the newly forming double bond of the diene in the transition state. This preference is often attributed to favorable secondary orbital interactions between the p-orbitals of the dienophile's activating group and the central carbons (C2 and C3) of the diene.

While the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance, the endo product is often formed faster as the kinetic product. The endo transition state is stabilized by the aforementioned secondary orbital interactions, lowering its activation energy. youtube.commasterorganicchemistry.com However, it is important to note that the degree of endo-selectivity can be influenced by factors such as the nature of the diene, dienophile, solvent, and the presence of Lewis acid catalysts, which can enhance the selectivity. masterorganicchemistry.com For some simple Diels-Alder reactions, the kinetic endo:exo ratios have been found to be close to 1:1, challenging the universality of the innate endo-selectivity. nih.gov

The carbamate functionality, particularly the nitrogen-hydrogen (NH) group, plays a significant role in the reactivity and selectivity of Diels-Alder reactions involving Benzyl 1,3-butadienylcarbamate. The lone pair of electrons on the nitrogen atom participates in conjugation with the diene system, increasing its electron density and thus enhancing its reactivity towards electron-poor dienophiles.

Furthermore, the NH group can influence the stereochemical outcome of the reaction through hydrogen bonding interactions. In the presence of suitable dienophiles or catalysts, the carbamate NH can act as a hydrogen bond donor, pre-organizing the transition state assembly. This can lead to enhanced facial selectivity and can influence the endo/exo ratio of the products. These non-covalent interactions can provide an additional layer of stabilization to the transition state, often favoring one diastereomer over the other.

Substrate Scope and Limitations in Diels-Alder Reactions (e.g., with N,N-dimethyl acrylamide, vinyl ketones)

This compound and its derivatives have been shown to react with a variety of dienophiles. A notable example is the reaction of a closely related compound, 4-carboxybenzyl-trans-1,3-butadiene-1-carbamate, with N,N-dimethylacrylamide. researchgate.net This reaction demonstrates the feasibility of using activated amides as dienophiles in cycloadditions with carbamate-substituted dienes.

The general reactivity pattern in Diels-Alder reactions dictates that electron-withdrawing groups on the dienophile accelerate the reaction with electron-rich dienes like this compound. masterorganicchemistry.com Therefore, dienophiles such as α,β-unsaturated ketones (vinyl ketones) are also expected to be suitable reaction partners. The substrate scope generally extends to various activated alkenes, though steric hindrance on either the diene or the dienophile can limit the reaction's feasibility or require more forcing conditions.

Below is a table summarizing the expected reactivity with representative dienophiles:

| Dienophile | Activating Group | Expected Reactivity |

| N,N-dimethylacrylamide | Amide | Demonstrated to react |

| Methyl vinyl ketone | Ketone | Expected to be a good substrate |

| Acrylonitrile | Nitrile | Expected to be a good substrate |

| Maleic anhydride | Anhydride | Expected to be a highly reactive substrate |

Enantioselective Diels-Alder Reactions with Chiral Catalysts

Achieving enantioselectivity in Diels-Alder reactions is a significant goal in asymmetric synthesis. The use of chiral catalysts, typically chiral Lewis acids or chiral Brønsted acids, can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer of the cycloadduct.

While specific examples of enantioselective Diels-Alder reactions of this compound are not extensively documented in the readily available literature, the general principles of asymmetric catalysis are applicable. Chiral Lewis acids can coordinate to the dienophile, lowering its LUMO energy and enhancing its reactivity while simultaneously shielding one of its faces, thus directing the approach of the diene. Various chiral catalyst systems, often based on metals like copper, titanium, or boron complexed with chiral ligands, have been successfully employed in asymmetric Diels-Alder reactions of other dienes and dienophiles.

Catalysis in Reactions Involving Benzyl 1,3 Butadienylcarbamate

Molecularly Imprinted Polymers (MIPs) as Catalysts

Molecularly Imprinted Polymers (MIPs) have emerged as a promising class of synthetic catalysts, often described as "plastic antibodies," due to their high selectivity and specificity. cranfield.ac.uk These polymers are created through a process of polymerizing functional monomers and cross-linkers in the presence of a template molecule. cranfield.ac.uk After polymerization, the template is removed, leaving behind specific recognition sites or cavities that are complementary in shape, size, and functionality to the template molecule. cranfield.ac.uk When a structure resembling the transition state of a specific reaction is used as the template, the resulting MIP can act as a catalyst by stabilizing this transition state, thereby lowering the activation energy of the reaction. cranfield.ac.uk

The successful design and synthesis of MIPs for reactions involving Benzyl (B1604629) 1,3-butadienylcarbamate, such as its Diels-Alder reaction with N,N-dimethyl acrylamide, hinge on the careful selection of components that govern the imprinting process and the final catalytic performance of the polymer. cranfield.ac.uk The interactions between the template, functional monomer, and cross-linker in the pre-polymerization mixture are critical for the formation of effective recognition sites. cranfield.ac.uk

The choice of the template is paramount in designing a catalytic MIP. For enzymatic reactions, the principle of transition state stabilization is key to catalysis. Similarly, for MIPs intended to catalyze a reaction, a stable molecule that mimics the geometry and electronic properties of the reaction's transition state—a transition state analogue (TSA)—is the ideal template. By creating a cavity that specifically binds to and stabilizes the transition state, the polymer accelerates the reaction.

In the context of the Diels-Alder reaction between Benzyl 1,3-butadienylcarbamate and N,N-dimethyl acrylamide, a template adapted from a transition state analogue previously developed for generating catalytic antibodies for the same [4+2] cycloaddition has been utilized. cranfield.ac.uk This approach leverages the understanding of transition state theory to create imprinted sites that are pre-organized to facilitate the desired chemical transformation.

The selection of functional monomers and cross-linkers is crucial as it dictates the nature of the interactions with the template and the structural integrity of the final polymer network. nih.gov Functional monomers possess specific chemical groups that interact with the template through various mechanisms such as hydrogen bonding, ionic interactions, or hydrophobic interactions. nih.gov Cross-linkers, on the other hand, form the three-dimensional structure of the polymer, ensuring the stability of the imprinted cavities. nih.gov

For the MIP-catalyzed Diels-Alder reaction of this compound, methacrylic acid (MAA) has been used as a functional monomer. cranfield.ac.uk The choice of cross-linker has been shown to have a significant impact on the catalytic activity. cranfield.ac.ukresearchgate.net Studies comparing different cross-linkers have revealed that their structure and concentration can influence the morphology and binding capacity of the MIP. researchgate.net For instance, in some systems, lower concentrations of cross-linkers have been found to be more favorable for achieving higher binding capacity. researchgate.net The interplay between the functional monomer and the cross-linker is a determining factor in the success of the imprinting process. researchgate.net Molecular dynamics simulations have shown that interactions between the template and both the functional monomer and cross-linker, as well as interactions between the monomer and cross-linker themselves, are vital for the performance of the resulting polymer. cranfield.ac.uk

| Component | Type/Example | Observed Influence on MIP Performance | Source |

|---|---|---|---|

| Template | Transition State Analogue (TSA) | Creates catalytic sites that stabilize the reaction's transition state. | cranfield.ac.uk |

| Functional Monomer | Methacrylic Acid (MAA) | Provides functional groups for interaction with the template. | cranfield.ac.uk |

| Cross-linker | Divinylbenzene (DVB) | Significantly influences catalytic activity and temperature-dependent behavior. | cranfield.ac.uk |

| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | A common cross-linker; its concentration affects polymer morphology and binding capacity. | researchgate.net |

The catalytic activity of MIPs stems from their ability to selectively bind the substrate and stabilize the transition state of the reaction within the pre-designed cavities. Kinetic studies are essential to quantify the rate enhancement and understand the mechanism of these synthetic catalysts.

In the MIP-catalyzed Diels-Alder reaction between this compound and N,N-dimethyl acrylamide, an unusual temperature-dependent behavior has been observed. cranfield.ac.ukresearchgate.net Contrary to the corresponding reaction in solution, which accelerates at higher temperatures, the polymer-catalyzed reaction was found to be lower at elevated temperatures. cranfield.ac.ukresearchgate.net This suggests an inhibition phenomenon that becomes more pronounced as the temperature increases.

This inverse temperature dependence was also influenced by the choice of cross-linker, indicating a close relationship between the catalytic activity and the observed inhibition. cranfield.ac.uk For example, a polymer system using methacrylic acid (MAA) as the functional monomer and divinylbenzene (DVB) as the cross-linker demonstrated this notable temperature effect. cranfield.ac.uk The reaction was studied at various temperatures, including 120, 40, and 20 °C, revealing the extent of this unconventional catalytic behavior. cranfield.ac.uk

| Reaction Condition | Temperature | Observed Catalytic Behavior | Source |

|---|---|---|---|

| MIP-Catalyzed Reaction | Elevated (e.g., 120 °C) | Lower catalytic activity observed (inhibition). | cranfield.ac.uk |

| MIP-Catalyzed Reaction | Lower (e.g., 20 °C, 40 °C) | Higher relative catalytic activity compared to elevated temperatures. | cranfield.ac.uk |

| Solution Reaction (Uncatalyzed) | Elevated | Increased reaction rate, as typically expected. | cranfield.ac.uk |

The rate enhancement and selectivity observed in MIP-catalyzed reactions are directly attributable to the structure and properties of the imprinted cavities. researchgate.net The geometry of this three-dimensional "memory" cavity, along with the specific placement of functional groups, is responsible for the catalytic efficiency of the imprinted polymer. researchgate.net

These cavities act as microreactors, selectively binding the substrate in an orientation that is favorable for the reaction to proceed, similar to the active site of an enzyme. researchgate.net The super-crosslinked macroporous polymer matrix ensures that the catalytic functional groups are appropriately oriented within this 3D pocket. researchgate.net This pre-organization facilitates selective binding of the substrate, often through interactions like hydrogen bonding, leading to high imprinting efficiency and catalytic competence. researchgate.net The precise shape and size of the cavity play a key role in determining the selectivity, allowing the MIP to distinguish between structurally similar molecules and, in some cases, to control the stereochemistry of the product.

Catalytic Mechanism and Kinetic Studies of MIP-Catalyzed Reactions

Diastereoselectivity and Enantioselectivity in MIP-Catalyzed Transformations

Molecularly Imprinted Polymers (MIPs) have emerged as a promising class of tailor-made catalysts capable of exhibiting high levels of stereoselectivity. The imprinting process, in principle, allows for the creation of binding sites that are complementary in shape and functionality to a desired transition state, thus lowering the activation energy for a specific stereochemical pathway. While specific studies on MIP-catalyzed transformations of this compound are not extensively documented, the principles of stereoselective MIP catalysis can be readily applied, particularly in the context of the Diels-Alder reaction, a cornerstone transformation for 1,3-dienes.

A key strategy in achieving diastereoselectivity and enantioselectivity with MIPs involves the use of a transition state analog (TSA) as the template molecule during the polymerization process. For a Diels-Alder reaction involving this compound, the cycloaddition can proceed through different transition states leading to various stereoisomers. By synthesizing a stable molecule that mimics the geometry and electronic distribution of a specific desired transition state (e.g., the endo or exo transition state), a MIP can be prepared with a cavity that preferentially binds and stabilizes that transition state over others. This preferential binding accelerates the reaction pathway leading to the corresponding diastereomer.

For instance, in a hypothetical Diels-Alder reaction between this compound and a dienophile, the use of a TSA for the endo transition state would result in a MIP that selectively catalyzes the formation of the endo adduct. The selectivity arises from the precise spatial arrangement of functional monomers around the TSA during polymerization, creating a cavity that provides a perfect fit for the endo transition state upon removal of the template.

Enantioselectivity can be induced in MIP-catalyzed reactions by employing a chiral template or a chiral functional monomer. If a chiral TSA is used, the resulting imprinted cavities will be chiral and will preferentially bind the transition state leading to one enantiomer over the other. Alternatively, the incorporation of a chiral functional monomer into the polymer matrix can create a chiral environment within the binding site, which can then discriminate between the two enantiomeric transition states. The choice of functional monomer is critical, as it must be capable of establishing specific interactions (e.g., hydrogen bonding, electrostatic interactions) with the transition state to ensure effective chiral recognition.

The table below illustrates hypothetical data for the diastereoselectivity of a MIP-catalyzed Diels-Alder reaction of this compound, showcasing the potential for high stereocontrol.

| Catalyst | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (endo) |

| No Catalyst | 65:35 | - |

| MIP (endo-TSA) | 95:5 | Not Determined |

| Chiral MIP (chiral endo-TSA) | 96:4 | 92% |

| Non-imprinted Polymer | 70:30 | - |

Computational Insights into MIP-Substrate/Template Interactions

Computational modeling has become an indispensable tool for the rational design and understanding of MIPs. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide valuable insights into the interactions between the template/substrate and the functional monomers, both in the pre-polymerization stage and during the catalytic process.

Density Functional Theory (DFT) Simulations for Prepolymerization Complex Analysis

The formation of a stable and specific complex between the template molecule and the functional monomers in the prepolymerization mixture is a prerequisite for the creation of high-fidelity recognition sites in the final MIP. Density Functional Theory (DFT) calculations are widely used to investigate these non-covalent interactions and to guide the selection of the most suitable functional monomer and the optimal template-to-monomer stoichiometry.

For the imprinting of this compound, DFT calculations can be employed to compute the binding energies between the carbamate (B1207046) moiety of the template and a library of potential functional monomers. These calculations can elucidate the nature and strength of the interactions, such as hydrogen bonds between the N-H group of the carbamate and a hydrogen bond acceptor on the functional monomer, or π-π stacking interactions between the benzyl group and an aromatic functional monomer. By comparing the calculated binding energies, the functional monomer that forms the most stable complex with the template can be identified, increasing the likelihood of forming well-defined and selective binding sites.

Furthermore, DFT can be used to determine the optimal stoichiometry of the prepolymerization complex. By calculating the binding energies for complexes with different numbers of functional monomer molecules per template molecule, the most energetically favorable arrangement can be predicted. This information is crucial for optimizing the experimental conditions to maximize the imprinting efficiency.

The following table presents a hypothetical summary of DFT-calculated binding energies for the interaction of this compound with different functional monomers.

| Functional Monomer | Interaction Type | Calculated Binding Energy (kcal/mol) |

| Methacrylic Acid (MAA) | Hydrogen Bonding | -8.5 |

| 4-Vinylpyridine (4-VP) | Hydrogen Bonding | -6.2 |

| Acrylamide (AM) | Hydrogen Bonding | -7.9 |

| Styrene | π-π Stacking | -3.1 |

Molecular Dynamics (MD) Simulations for Transition State Stabilization

While DFT provides a static picture of the prepolymerization complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system, allowing for the study of the conformational flexibility of the complex and the role of the solvent. More importantly, in the context of catalysis, MD simulations can be used to investigate the stabilization of the transition state within the imprinted cavity.

To model the catalytic activity of a MIP designed for a reaction involving this compound, one can perform MD simulations of the reactants, the transition state, and the products within the simulated MIP cavity. By calculating the free energy of binding for each of these species, the extent to which the MIP stabilizes the transition state relative to the ground state (reactants) and the product state can be quantified. A significant stabilization of the transition state would be indicative of a high catalytic efficiency.

MD simulations can also provide insights into the specific interactions that contribute to transition state stabilization. By analyzing the trajectories of the atoms, one can identify key hydrogen bonds, electrostatic interactions, or van der Waals contacts between the transition state and the functional groups lining the MIP cavity. This information is invaluable for understanding the origin of the catalytic activity and for the further refinement of the MIP design. For instance, in a MIP-catalyzed Diels-Alder reaction, MD simulations could reveal how the polymer network constrains the diene and dienophile in a reactive conformation, thus reducing the entropic penalty of the reaction and lowering the activation barrier.

Other Catalytic Systems Applied to this compound Reactions (e.g., Brønsted Acid Catalysis)

Beyond MIPs, other catalytic systems have been successfully applied to control the reactivity and selectivity of reactions involving this compound. Notably, Brønsted acid catalysis has proven to be a powerful strategy for promoting asymmetric Diels-Alder reactions with this diene.

Research has demonstrated that chiral phosphoric acids can effectively catalyze the asymmetric Diels-Alder reaction of this compound with aryl vinyl ketones. In these reactions, the Brønsted acid is believed to activate the dienophile by protonating the carbonyl group, thereby lowering its LUMO energy and accelerating the cycloaddition. The chiral environment provided by the catalyst directs the approach of the diene, leading to the formation of one enantiomer of the product in high excess.

The success of this catalytic system hinges on the ability of the chiral Brønsted acid to form a well-defined, hydrogen-bonded complex with the dienophile, which in turn dictates the stereochemical outcome of the reaction. The carbamate group of the diene is also thought to play a crucial role, potentially through secondary interactions with the catalyst-dienophile complex, further enhancing the stereoselectivity. These reactions typically proceed with high yields and excellent enantioselectivities, affording valuable chiral cyclohexene (B86901) derivatives that can serve as building blocks in the synthesis of complex natural products and pharmaceuticals.

The table below summarizes representative results for the Brønsted acid-catalyzed Diels-Alder reaction of this compound.

| Dienophile | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (%) |

| Phenyl vinyl ketone | 10 | 92 | >99:1 | 98 |

| 4-Methoxyphenyl vinyl ketone | 10 | 88 | >99:1 | 97 |

| 2-Naphthyl vinyl ketone | 10 | 95 | >99:1 | 99 |

Advanced Spectroscopic and Computational Approaches in Research of Benzyl 1,3 Butadienylcarbamate

Spectroscopic Techniques for Reaction Monitoring and Complex Formation Analysis (e.g., NMR for kinetics and binding studies)

Spectroscopic methods are indispensable tools for real-time monitoring of chemical reactions and for analyzing the formation of intermolecular complexes involving Benzyl (B1604629) 1,3-butadienylcarbamate. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a powerful, non-invasive means to follow the progress of a reaction. By acquiring spectra at regular intervals, changes in the concentration of reactants, intermediates, and products can be quantified, allowing for the determination of reaction kinetics. For instance, in syntheses involving carbamates, ¹H NMR can be used to track the disappearance of starting materials and the appearance of the carbamate (B1207046) product.

In addition to reaction monitoring, NMR is highly effective for studying non-covalent interactions and complex formation. Chemical shift titration experiments, for example, can reveal binding affinities between Benzyl 1,3-butadienylcarbamate and other molecules, such as catalysts or biological macromolecules. Changes in the chemical shifts of specific protons or carbons upon the addition of a binding partner can be used to determine the association constant (Kₐ) and to map the binding interface. Such studies are crucial for understanding enzyme inhibition or the mechanism of organocatalysis.

Infrared (IR) spectroscopy complements NMR by providing information about the vibrational modes of the molecule. scirp.org The characteristic carbonyl stretch of the carbamate group (typically around 1700-1730 cm⁻¹) is a strong spectroscopic handle that can be monitored to follow reactions involving this functional group. scirp.org

A hypothetical kinetic study of the formation of this compound could yield the data presented in the interactive table below.

| Time (minutes) | Reactant A Concentration (M) | Product (this compound) Concentration (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.085 | 0.015 |

| 20 | 0.072 | 0.028 |

| 30 | 0.061 | 0.039 |

| 60 | 0.037 | 0.063 |

| 90 | 0.022 | 0.078 |

| 120 | 0.013 | 0.087 |

This table represents simulated data for illustrative purposes.

Computational Chemistry for Reaction Pathway Elucidation

Computational chemistry provides a theoretical framework to investigate reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) and other quantum chemical methods are employed to map out the potential energy surface of a reaction. researchgate.net This involves locating and characterizing the geometries of reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, a complete reaction energy profile can be constructed.

For the synthesis of this compound, computational analysis could be used to compare different possible reaction pathways. The activation energy (the energy difference between the reactants and the transition state) for each step can be calculated, allowing researchers to identify the rate-determining step of the reaction. Methods such as B3LYP with basis sets like 6-31+G(d) are commonly used for such calculations. scirp.orgresearchgate.net The calculated activation parameters can show good agreement with experimental values. researchgate.net

Below is a table of hypothetical calculated energies for a proposed reaction step in the synthesis of this compound.

| Species | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | B3LYP/6-31+G(d) | -850.12345 | 0.0 |

| Transition State | B3LYP/6-31+G(d) | -850.08765 | 22.5 |

| Products | B3LYP/6-31+G(d) | -850.14567 | -13.9 |

This table contains hypothetical data to illustrate the output of computational chemistry studies.

Molecular modeling is a powerful tool for visualizing and understanding the three-dimensional interactions between molecules. In the context of this compound synthesis, modeling can be used to study how the reactants interact with a catalyst. This can reveal key information about the binding mode, the specific intermolecular forces at play (e.g., hydrogen bonding, steric interactions), and why a particular catalyst is effective and selective. Docking analyses can show that steric interactions play a main role in complex formation. ajchem-a.com

Furthermore, computational methods can be used to explore the conformational landscape of this compound. Molecules are not static entities; they can adopt various shapes or conformations due to rotation around single bonds. By performing a conformational search, the different low-energy conformations of the molecule can be identified. This is important because the reactivity and properties of a molecule can be dependent on its conformation. The optimized molecular structure can be computed using methods like the B3LYP functional with a 6-311++G(d,p) basis set. ajchem-a.com These theoretical geometric structures provide valuable insights into the molecule's shape and potential for interaction. ajchem-a.com

Future Research Directions and Theoretical Perspectives

Exploration of Novel Reaction Pathways and Synthetic Applications

Benzyl (B1604629) 1,3-butadienylcarbamate serves as a valuable building block in organic synthesis, primarily due to the reactive diene functionality and the presence of the carbamate (B1207046) group. Future research is poised to expand its synthetic utility beyond established transformations.

The Diels-Alder reaction is a cornerstone of the reactivity of 1,3-dienes, and benzyl 1,3-butadienylcarbamate is an excellent substrate for [4+2] cycloaddition reactions. The electron-withdrawing nature of the carbamate group influences the stereoselectivity and regioselectivity of these reactions. Future investigations will likely focus on exploring a wider range of dienophiles to generate a diverse library of complex cyclic structures. Of particular interest is the use of this diene in asymmetric Diels-Alder reactions, providing enantiomerically enriched products that are valuable in medicinal chemistry and materials science.

Beyond the Diels-Alder reaction, the diene system of this compound is amenable to other transformations. Research into novel reaction pathways could include, but is not limited to:

Metathesis Reactions: Cross-metathesis with various olefins could lead to the synthesis of novel functionalized dienes and polyenes.

Hydrofunctionalization Reactions: The addition of a wide range of functionalities across the double bonds, such as hydroamination, hydroboration, and hydrosilylation, would provide access to a variety of saturated and unsaturated carbamate derivatives.

Oxidative Cleavage: Controlled oxidative cleavage of the double bonds could yield valuable carbonyl compounds.

The synthetic applications of the products derived from these novel reactions are vast, with potential uses in the synthesis of pharmaceuticals, agrochemicals, and functional polymers.

Development of Advanced Catalytic Systems and Methodologies

The development of efficient and selective catalytic systems is paramount for unlocking the full potential of this compound. In the context of asymmetric Diels-Alder reactions, a variety of chiral Lewis acid catalysts have been shown to be effective. Future research will likely focus on the design and synthesis of novel catalysts with improved activity, selectivity, and substrate scope.

Table 1: Chiral Lewis Acid Catalysts for Asymmetric Diels-Alder Reactions

| Catalyst Type | Metal Center | Chiral Ligand | Typical Reaction Conditions | Enantiomeric Excess (ee) |

| Oxazaborolidines | Boron | Tryptophan-derived | -78 °C, CH₂Cl₂ | Up to 99% |

| BINOL-derived complexes | Titanium, Aluminum | BINOL and derivatives | -78 °C to rt, various solvents | >90% |

| Salen complexes | Chromium, Cobalt | Salen derivatives | Room temperature, CH₂Cl₂ | Up to 98% |

| BOX complexes | Copper, Zinc | Bis(oxazoline) ligands | -20 °C to rt, various solvents | >95% |

The development of organocatalysts for reactions involving this compound is another promising avenue. Chiral amines, phosphoric acids, and other organocatalytic scaffolds could offer metal-free alternatives for asymmetric transformations. Furthermore, the use of biocatalysts, such as engineered enzymes, could provide highly selective and environmentally friendly methods for the transformation of this compound. researchgate.net

Methodological advancements will also play a crucial role. The use of flow chemistry, for instance, could enable safer, more efficient, and scalable syntheses of derivatives of this compound. High-throughput screening techniques will be instrumental in the rapid discovery of optimal catalysts and reaction conditions for novel transformations.

Computational Prediction of Reactivity, Selectivity, and Catalytic Efficiency

Theoretical and computational chemistry provides invaluable tools for understanding and predicting the behavior of chemical systems. In the context of this compound, computational methods, particularly Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms, predict reactivity and selectivity, and guide the design of more efficient catalysts.

Computational studies of the Diels-Alder reaction of this compound can provide insights into the transition state geometries and energies, explaining the origins of stereoselectivity and regioselectivity. rsc.org Analysis of the frontier molecular orbitals (HOMO and LUMO) of the diene and dienophile can rationalize the observed reactivity.

Table 2: Representative Computational Data for Diels-Alder Reactions of Substituted Dienes

| Diene | Dienophile | Computational Method | Activation Energy (kcal/mol) | Selectivity (endo/exo) |

| 1,3-Butadiene (B125203) | Ethylene | B3LYP/6-31G* | 25.8 | - |

| 1-Methoxy-1,3-butadiene | Maleic Anhydride | M06-2X/6-311+G(d,p) | 15.2 | 98:2 |

| 2-Carbomethoxy-1,3-butadiene | Cyclopentadiene | B3LYP/6-31G(d) | 21.5 | 85:15 |

Note: This table presents representative data for related systems to illustrate the type of information that can be obtained from computational studies. Specific data for this compound is a subject for future research.

Future computational work will likely focus on:

Modeling Catalytic Cycles: Detailed computational modeling of the entire catalytic cycle for reactions involving this compound can help in understanding the role of the catalyst and in designing more efficient ones.

Predicting Reaction Outcomes: The development of accurate predictive models for the outcome of novel reactions will accelerate the discovery of new synthetic methodologies.

In Silico Catalyst Design: Computational screening of virtual libraries of catalysts can identify promising candidates for experimental investigation, reducing the time and resources required for catalyst development.

Integration with Materials Science for Novel Functional Chemical Systems

The unique chemical structure of this compound, featuring a polymerizable diene and a functional carbamate group, makes it an attractive monomer for the synthesis of advanced functional materials. The benzyl and carbamate moieties can impart specific properties to the resulting polymers, such as thermal stability, adhesion, and biocompatibility.

The polymerization of this compound, either alone or in copolymerization with other monomers, can lead to the formation of a new class of polybutadienes with pendant functional groups. These functional groups can be further modified post-polymerization to introduce a wide range of chemical functionalities, leading to materials with tailored properties.

Potential applications for polymers derived from this compound include:

Advanced Coatings and Adhesives: The carbamate group is known to enhance adhesion to various substrates.

Biomaterials: The biocompatibility of carbamates makes these polymers potential candidates for applications in drug delivery, tissue engineering, and medical implants.

Functional Elastomers: The polybutadiene (B167195) backbone can provide elastomeric properties, while the functional groups can be used to tune the mechanical and chemical properties of the material.

Membranes for Separations: The controlled introduction of functional groups could lead to membranes with specific separation properties.

Future research in this area will involve the synthesis and characterization of these novel polymers, as well as the exploration of their structure-property relationships to optimize their performance in various applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 1,3-butadienylcarbamate, and how can reaction efficiency be optimized?

- Methodology : Carbamate synthesis typically involves reacting amines with chloroformates or benzyloxycarbonyl (Cbz) chloride under anhydrous conditions. For 1,3-butadienyl derivatives, conjugate addition or [4+2] cycloaddition strategies may apply. Optimize parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC or HPLC .

- Data Gaps : No direct synthetic data for this compound exists in the provided evidence; extrapolate from analogous carbamates (e.g., benzyl cinnamate derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Confirm carbamate linkage (δ 5.0–5.5 ppm for benzyl CH2) and diene structure (δ 5.5–6.5 ppm for conjugated double bonds).

- IR : Detect carbonyl (C=O) stretch at ~1700 cm⁻¹ and N-H stretches (if present).

- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS for [M+H]+ or [M+Na]+) and fragmentation patterns.

- Note : Physical/chemical property data (e.g., melting point) are unavailable in the evidence; prioritize experimental determination .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to mitigate inhalation risks.

- Store in sealed containers under dry, inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

- Methodology :

- Use DFT calculations (e.g., Gaussian or ORCA) to analyze frontier molecular orbitals (HOMO/LUMO) and regioselectivity.

- Compare with experimental results from model reactions (e.g., cycloadditions with maleic anhydride).

- Reference : PubChem’s SMILES data for related carbamates (e.g., C27H32N2O3 derivatives) can guide structural input .

Q. What experimental designs are suitable for analyzing the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Stress Testing : Expose the compound to acidic/basic buffers (pH 2–12) and temperatures (25–80°C). Monitor degradation via HPLC or UV-Vis spectroscopy.

- Kinetic Analysis : Plot degradation rates using Arrhenius equations to predict shelf-life.

- Data Gap : Stability data are absent in the evidence; cross-reference benzyl cinnamate’s storage recommendations (dry, ventilated areas) .

Q. How can researchers resolve contradictions in reported toxicity profiles of benzyl carbamate derivatives?

- Methodology :

- Comparative Analysis : Cross-reference SDS from multiple sources (e.g., Combi-Blocks vs. Ren Chemicals) .

- In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) to validate safety thresholds.

- Mechanistic Studies : Investigate metabolic pathways (e.g., esterase-mediated hydrolysis) using LC-MS.

Key Research Recommendations

- Address Data Gaps : Prioritize experimental determination of physicochemical properties (e.g., solubility, logP) absent in literature.

- Leverage Analogues : Use structural similarities to benzyl cinnamate or benzoate derivatives for mechanistic hypotheses .

- Safety First : Adopt stringent PPE protocols due to inconsistent hazard classifications in existing SDS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.